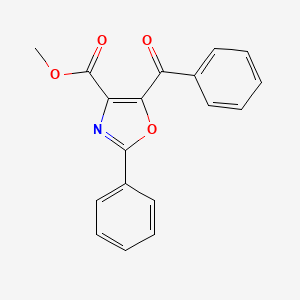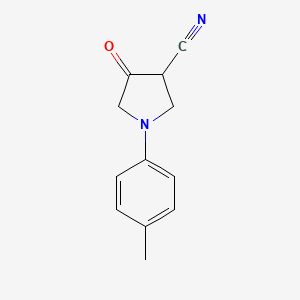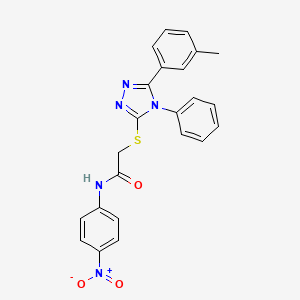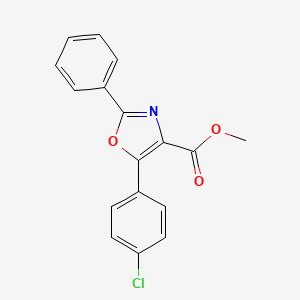![molecular formula C9H7F2NO2S B11773632 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of o-aminophenols with appropriate reagents. One common method involves the reaction of o-aminophenol with difluoromethoxy and methylthio substituents under acidic conditions to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as samarium triflate or copper iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzo[d]oxazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the benzoxazole ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthio Benzoxazole: Similar in structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Similar but with different substitution patterns on the benzoxazole ring.
Uniqueness
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7F2NO2S |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)13-9(12-5)14-8(10)11/h2-4,8H,1H3 |
Clave InChI |
QKAAJPHGTRLECL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)

![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)







